Product packaging for 2-Fluoro-5-hydroxypyridine(Cat. No.:CAS No. 55758-32-2)

2-Fluoro-5-hydroxypyridine

Cat. No.: B1302969
CAS No.: 55758-32-2
M. Wt: 113.09 g/mol
InChI Key: HTRLNWYWOKWCLV-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Chemical Sciences

Fluorinated pyridine derivatives are of immense importance in various sectors of chemical science, including medicinal chemistry, agrochemicals, and materials science. mdpi.com The introduction of fluorine atoms into a pyridine ring can dramatically alter the molecule's physicochemical properties. nih.gov These changes include modifications in acidity (pKa), metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govmdpi.com

The carbon-fluorine bond is the strongest single bond to carbon, which often enhances the thermal and metabolic stability of the molecule. mdpi.com This increased stability is a highly desirable trait in the development of pharmaceuticals and agrochemicals, leading to longer half-lives and improved efficacy. mdpi.comresearchoutreach.org Furthermore, the high electronegativity of fluorine can influence the electronic distribution within the pyridine ring, affecting its reactivity and interaction with other molecules. This has been exploited in the design of novel catalysts and functional materials. acs.orgscispace.com

The applications of fluorinated pyridines are diverse. In medicinal chemistry, they are integral components of numerous drugs, contributing to improved pharmacokinetic and pharmacodynamic profiles. mdpi.comresearchgate.net Researchers are actively exploring fluorinated pyridine derivatives for their potential as anticancer and antimicrobial agents. In the agrochemical industry, these compounds are key to developing more effective and selective pesticides and herbicides. researchoutreach.orgchemeurope.com The unique electronic properties of fluorinated pyridines also make them valuable in materials science for creating advanced materials like organic semiconductors.

Overview of Prior Academic Investigations on 2-Fluoro-5-hydroxypyridine and Isomers

Academic research into this compound and its isomers has laid a foundational understanding of their synthesis, reactivity, and potential applications. This compound, a colorless to light yellow solid, is recognized as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. guidechem.com

Prior studies have explored various synthetic routes to access these fluorinated hydroxypyridine scaffolds. For instance, the synthesis of 5-Fluoro-2-hydroxypyridine has been achieved by treating a toluene (B28343) solution of 5-fluoro-2-methoxypyridine (B1304894) with hydrochloric acid at elevated temperatures. chemicalbook.com Other research has focused on the regioselective synthesis of specifically fluorinated 4-aminopyridine (B3432731) derivatives through methods like nucleophilic aromatic substitution and catalytic hydrodefluorination. researchgate.net The synthesis of fluorinated 3,4-hydroxypyridinones (HOPOs) has also been reported, with distinct strategies for preparing 2-fluoro and 5-fluoro derivatives. kcl.ac.uk

Investigations into the chemical reactivity of these compounds have also been a key focus. For example, a copper-assisted method has been developed for the direct hydroxylsulfonylation of hydroxypyridines, including this compound, to produce pyridinyl sulfonate esters. nih.gov Spectroscopic analyses, such as FTIR and FT-Raman, have been employed to study the vibrational characteristics of halogen-substituted pyridines, providing insights into their molecular structure. mdpi.com

The table below summarizes some of the key properties and identifiers for this compound and its common isomers.

PropertyThis compound5-Fluoro-2-hydroxypyridine2-Fluoro-6-hydroxypyridine
CAS Number 55758-32-2 juvenusdrugs.com51173-05-8 sigmaaldrich.com50543-23-2 nih.gov
Molecular Formula C5H4FNO thermofisher.comC5H4FNO chemicalbook.comC5H4FNO nih.gov
Molecular Weight 113.09 g/mol thermofisher.com113.09 g/mol chemicalbook.com113.09 g/mol nih.gov
IUPAC Name 6-fluoropyridin-3-ol thermofisher.com5-fluoropyridin-2-ol6-fluoro-1H-pyridin-2-one nih.gov
Melting Point 145.0-158.0 °C thermofisher.com150-155 °C sigmaaldrich.comNot specified
Appearance Pale cream to brown crystals or powder thermofisher.comSolid sigmaaldrich.comNot specified

Scope and Objectives of Contemporary Research Endeavors Pertaining to this compound

Current research on this compound and its related scaffolds is driven by the need for more efficient synthetic methods and a deeper understanding of their potential in various applications. A primary objective is the development of novel and practical synthetic strategies that are both high-yielding and regioselective. This includes the exploration of new catalytic systems, such as those employing palladium and ruthenium, to control the site of C-H bond functionalization in fluorinated pyridines. acs.orgscispace.com

A significant area of focus is the late-stage functionalization of complex molecules. nih.gov This involves introducing fluorine and other functional groups into already assembled molecular frameworks, which is crucial for the efficient synthesis of derivatives for structure-activity relationship (SAR) studies in drug discovery. nih.gov Researchers are investigating methods like C-H fluorination followed by nucleophilic aromatic substitution (SNAr) to achieve this. nih.gov

Another key objective is the expansion of the applications of these compounds. This includes designing and synthesizing novel fluorinated iron chelators for studying metabolic processes and brain uptake, as well as developing new antimicrobial and anticancer agents. kcl.ac.uk The synthesis of fluorinated piperidines from fluoropyridine precursors via metal-catalyzed hydrogenation is also an active area of research, aiming to provide access to important building blocks for pharmaceuticals. nih.gov

Furthermore, contemporary research aims to elucidate the detailed mechanisms of action of these compounds. For example, studies are underway to understand how the electron-withdrawing nature of the fluorine atom influences the reactivity and biological interactions of these molecules. This includes investigating their potential as ligands for protein targets and their ability to modulate the activity of enzymes and receptors. smolecule.com

The table below outlines some of the ongoing research directions and their primary goals.

Research DirectionPrimary Objective(s)Key Methodologies
Catalytic C-H Functionalization Develop regioselective methods for introducing aryl and other groups. acs.orgPalladium and Ruthenium catalysis. acs.org
Late-Stage Functionalization Efficiently create derivatives of complex molecules for SAR studies. nih.govC-H fluorination followed by SNAr. nih.gov
Medicinal Chemistry Applications Design and synthesize new therapeutic agents (e.g., anticancer, antimicrobial). Synthesis of fluorinated hydroxypyridinones and other derivatives. kcl.ac.uk
Synthesis of Saturated Heterocycles Provide access to fluorinated piperidine (B6355638) building blocks. nih.govMetal-catalyzed hydrogenation of fluoropyridines. nih.gov
Mechanistic Studies Understand the influence of fluorine on reactivity and biological activity. smolecule.comSpectroscopic analysis, interaction studies with biological macromolecules. mdpi.comsmolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4FNO B1302969 2-Fluoro-5-hydroxypyridine CAS No. 55758-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-5-2-1-4(8)3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRLNWYWOKWCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376742
Record name 2-Fluoro-5-hydroxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55758-32-2
Record name 2-Fluoro-5-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoropyridin-3-ol
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Advanced Synthetic Methodologies and Strategic Derivatization of 2 Fluoro 5 Hydroxypyridine

De Novo Synthesis Approaches for the 2-Fluoro-5-hydroxypyridine Core

The construction of the this compound framework can be achieved through various synthetic routes, ranging from linear multi-step sequences to more efficient one-pot procedures. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the pyridine (B92270) ring.

Multi-Step Synthetic Sequences from Precursor Compounds

Multi-step syntheses provide a reliable, albeit often lengthy, pathway to this compound and its analogs. These sequences typically involve the gradual construction and modification of a pyridine ring. For instance, a common approach begins with a readily available substituted pyridine, such as 2-aminopyridine (B139424). A novel synthesis route for a related compound, 2-amino-5-fluoropyridine, involves nitration of 2-aminopyridine, followed by amino acetylation, nitro group reduction, diazotization, a Schiemann reaction to introduce the fluorine, and finally, hydrolysis of the acetyl group. researchgate.net While not directly yielding the hydroxyl group, this highlights a typical multi-step logic where functional groups are sequentially introduced and manipulated.

Another strategy involves starting with a halogenated pyridine. A four-step synthesis to produce the related 2-amino-5-hydroxypyridine (B112774) begins with 2-amino-5-bromopyridine. asianpubs.orgresearchgate.net This process includes:

Protection of the amino group using 2,5-hexanedione.

Methoxylation with sodium methylate to replace the bromine.

Deprotection of the amino group.

Demethylation to yield the final hydroxyl group. asianpubs.orgresearchgate.net

This pathway demonstrates how precursor compounds with different halogen and protecting groups can be strategically employed to build the desired functionality around the pyridine core. asianpubs.orgresearchgate.net

A further example is the synthesis of 5-Fluoro-2-hydroxypyridine from 2-Methoxy-5-fluoropyridine, which is achieved by treatment with hydrochloric acid at high temperatures. chemicalbook.com This demethylation step is a common final step in syntheses where the hydroxyl group is masked as a more stable methoxy (B1213986) ether during preceding reactions.

Starting MaterialKey StepsFinal Product (Analog)Reference
2-AminopyridineNitration, Acetylation, Reduction, Diazotization, Schiemann reaction, Hydrolysis2-Amino-5-fluoropyridine researchgate.net
2-Amino-5-bromopyridineProtection, Methoxylation, Deprotection, Demethylation2-Amino-5-hydroxypyridine asianpubs.orgresearchgate.net
2-Methoxy-5-fluoropyridineDemethylation with HCl5-Fluoro-2-hydroxypyridine chemicalbook.com

Regioselective Synthesis Strategies for Substituted Fluorinated Hydroxypyridines

Controlling the position of substituents on the pyridine ring is crucial for developing structure-activity relationships in drug discovery. Regioselective synthesis ensures that functional groups are installed at the desired positions. The functionalization of 2-chloropyridines has been identified as a key strategy for the total synthesis of natural products like (+)-floyocidin B. mdpi.com Studies on trihalogenated pyridines, such as 2-chloro-4,5-dibromopyridine, have shown that different halogen atoms can be selectively functionalized, providing a route to orthogonally substituted pyridines. mdpi.com

The dearomatization of pyridines to form 1,4-dihydropyridines (DHPs) is another area where regioselectivity is key. researchgate.net While challenging for pyridines with electron-withdrawing groups at the C2 position, new strategies using carbodications as Lewis acids can activate the pyridine ring for a controlled 1,4-reduction. researchgate.net Furthermore, α-fluoronitroalkenes can act as synthetic equivalents of unstable α-fluoroalkynes in [3+2] cycloaddition reactions, providing a regioselective pathway to 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org These advanced methods for controlling regioselectivity are essential tools for creating specifically substituted fluorinated hydroxypyridines for various applications.

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it serves as a scaffold for further modification. The electron-deficient nature of the pyridine ring, enhanced by the electronegative fluorine atom, makes it susceptible to nucleophilic attack, enabling a wide range of derivatization reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for functionalizing halopyridines. wikipedia.org In this reaction, a nucleophile attacks the carbon atom bearing a leaving group (like a halide), proceeding through a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate and activates the ring for nucleophilic attack. wikipedia.org

For 2-fluoropyridines, the fluorine atom is an excellent leaving group for SNAr reactions, often showing greater reactivity than other halogens like chlorine or bromine. acs.orgnih.gov This heightened reactivity allows for substitutions to be carried out under relatively mild conditions, making the SNAr reaction a versatile tool for late-stage functionalization of complex molecules. acs.orgresearchgate.net The pyridine nitrogen atom also plays a crucial role by delocalizing the negative charge in the Meisenheimer complex, especially when substitution occurs at the 2- or 4-positions. wikipedia.org

Introduction of Heteroatom-Containing Functionalities (e.g., Alkoxy, Amino)

The SNAr reaction is widely used to introduce a variety of heteroatom-based functional groups onto the 2-fluoropyridine (B1216828) ring. This allows for the synthesis of diverse libraries of compounds for biological screening.

Alkoxy Group Introduction: Alkoxy groups can be readily introduced by reacting 2-fluoropyridines with alcohols or phenols in the presence of a base. The reaction of 2-fluoropyridines with sodium ethoxide in ethanol, for example, proceeds efficiently to yield 2-ethoxypyridine (B84967) derivatives. researchgate.net Studies have shown that 2-fluoropyridine reacts significantly faster than its 2-chloro counterpart in such substitutions. researchgate.net This methodology is crucial for creating analogs of pharmaceuticals; for instance, 2-alkoxy analogs of the PDE-4 inhibitor roflumilast (B1684550) were synthesized using a sequence of C-H bond fluorination followed by SNAr with an alcohol. acs.org

Amino Group Introduction: Similarly, amino functionalities can be installed by reacting 2-fluoropyridines with a wide range of amines. This includes primary and secondary amines, anilines, and N-heterocycles. acs.orgrsc.org The Chichibabin reaction, a classic example, involves reacting pyridine with sodium amide to form 2-aminopyridine, demonstrating the inherent reactivity of the 2-position. wikipedia.org More modern methods allow for the chemoselective amination of polyhalogenated pyridines. For instance, in 5-bromo-2-chloro-3-fluoropyridine, the 3-fluoro group can be selectively substituted by an amine under SNAr conditions, leaving the other halogens intact. nih.gov A general procedure for synthesizing 2-amino-5-fluoropyridines involves reacting 2-bromo-5-fluoropyridine (B41290) with various amines, such as piperidine (B6355638) or aniline, often with purification by column chromatography. rsc.org

The table below summarizes typical SNAr reactions on fluoropyridines for introducing alkoxy and amino groups.

Fluoropyridine SubstrateNucleophileProduct TypeReference
Unactivated 2-fluoropyridinesAlcohols, Phenols2-Alkoxypyridines, 2-Aryloxypyridines acs.org
2-Fluoro-3,5-dichloropyridineAlcohols2-Alkoxy-3,5-dichloropyridines acs.org
2-Bromo-5-fluoropyridinePiperidine5-Fluoro-2-(piperidin-1-yl)pyridine rsc.org
2-Bromo-5-fluoropyridineAniline2-Anilino-5-fluoropyridine rsc.org
5-Bromo-2-chloro-3-fluoropyridineAmines3-Amino-5-bromo-2-chloropyridine nih.gov
Site-Selective Substitution at the Fluorine Position

The fluorine atom at the C2 position of the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective replacement of the fluorine atom with a variety of nucleophiles, providing a direct route to a diverse range of substituted 5-hydroxypyridine derivatives. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position towards nucleophilic attack.

Mild reaction conditions can often be employed for these substitutions, which contributes to the high functional group compatibility of this method. nih.gov A variety of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon, can be used to displace the fluoride (B91410). nih.gov This strategic functionalization has been demonstrated in the synthesis of medicinally important compounds. nih.gov

Research has shown high selectivity for the substitution of fluoride even in the presence of other halogens, such as chloride, on the pyridine ring. nih.gov This selectivity is attributed to the milder conditions developed for the SNAr reaction at the 2-fluoro position compared to those typically required for other halopyridines. nih.gov

For instance, 2-fluoro-5-halopyridines have been found to be more reactive than 2-fluoropyridine in amination reactions. researchgate.net This increased reactivity facilitates the synthesis of various N-(pyridin-2-yl) derivatives.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound derivatives, these reactions provide versatile strategies for introducing a wide array of substituents onto the pyridine core, often with high regioselectivity.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with a halide or pseudohalide, is a widely used method for forming C-C bonds. While direct coupling at the fluorine position of 2-fluoropyridines can be challenging due to the strength of the C-F bond, derivatization of the pyridine ring can enable such transformations.

For example, the conversion of a C-F bond to a more reactive group can facilitate Suzuki-Miyaura coupling. Research on other fluorinated heterocycles has demonstrated that nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids can proceed through the activation of the aromatic C-F bond. nih.gov This suggests the potential for similar strategies with this compound derivatives.

Furthermore, studies on the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids and esters have shown that the sulfonyl fluoride group can act as an effective electrophilic partner, leading to the formation of 2-arylpyridines. claremont.eduresearchgate.net This approach could be adapted for derivatives of this compound.

The table below summarizes representative conditions for Suzuki-Miyaura cross-coupling reactions of related pyridine derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Pyridine Derivatives

Electrophile Coupling Partner Catalyst Ligand Base Solvent Temp (°C) Yield (%)
Pyridine-2-sulfonyl fluoride 2-Thiopheneboronic acid pinacol (B44631) ester Pd(dppf)Cl₂ dppf Na₃PO₄ Toluene (B28343)/H₂O 100 75
5-Bromo-2-fluorobenzofuran [4-(Trifluoromethyl)phenyl]boronic acid Pd catalyst - - - - 95
4,5-Dibromo-2-methylpyridazin-3(2H)-one Phenylboronic acid Pd(PPh₃)₄ PPh₃ Na₂CO₃ Toluene/EtOH/H₂O 100 85
3,4,5-Tribromo-2,6-dimethylpyridine 2-Methoxyphenylboronic acid Pd(PPh₃)₄ PPh₃ Na₂CO₃ Toluene/EtOH/H₂O 100 -
Amination Reactions

Amination reactions of 2-fluoropyridine derivatives, including this compound, provide a direct route to 2-aminopyridine structures, which are prevalent in pharmaceuticals. google.com The substitution of the fluorine atom by an amine nucleophile can often be achieved under catalyst-free conditions, particularly with more reactive 2-fluoro-5-halopyridines. researchgate.net

However, transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, offer a broader scope and milder reaction conditions for the coupling of amines with aryl halides. While direct C-F amination is less common, derivatization of this compound to a more reactive halide (e.g., bromide or iodide) would allow for the application of these powerful methods.

C-H Functionalization Strategies on Pyridone/Hydroxypyridine Systems

Direct C-H functionalization is an increasingly important area of synthetic chemistry that avoids the need for pre-functionalized starting materials, thus improving atom economy. rsc.org The pyridine ring, although electron-deficient, can undergo C-H activation and subsequent functionalization at various positions.

Site-Selective C-H Bond Activation and Functionalization

The site-selectivity of C-H functionalization on pyridine and its derivatives is a significant challenge due to the presence of multiple C-H bonds with different reactivities. rsc.org For hydroxypyridine systems, the tautomeric equilibrium between the hydroxypyridine and pyridone forms can influence the reactivity and selectivity of C-H functionalization. researchgate.net

The pyridone motif has been identified as an effective ligand for facilitating C-H bond cleavage. nih.gov This has led to the design of catalysts that can leverage the tautomerism between pyridone and hydroxypyridine to promote C-H activation. nih.gov For example, a palladium(II) catalyst with a bidentate pyridine-pyridone ligand has been developed for the C-H hydroxylation of carboxylic acids. nih.gov

Furthermore, directing groups can be employed to achieve site-selective C-H functionalization. rsc.org The nitrogen atom of the pyridine ring itself can act as a directing group, often favoring functionalization at the C2 position. slideshare.netrsc.org

Radical and Organometallic Catalysis in C-H Functionalization

Both radical and organometallic catalytic pathways have been explored for the C-H functionalization of pyridone and hydroxypyridine systems. rsc.org Radical-based methods, such as the Minisci reaction, are well-established for the alkylation of electron-deficient heterocycles like pyridine. mdpi.com These reactions typically involve the generation of a nucleophilic radical that attacks the protonated pyridine ring.

Organometallic catalysis, often involving transition metals like palladium, rhodium, and iridium, provides a powerful platform for a wide range of C-H functionalization reactions. nih.govrsc.org These reactions can proceed through various mechanisms, including concerted metalation-deprotonation, oxidative addition, and sigma-bond metathesis. The choice of metal, ligand, and reaction conditions can be tuned to control the site-selectivity and efficiency of the C-H functionalization process. rsc.org

Recent advances have focused on the development of catalysts that can operate under milder conditions and with greater functional group tolerance. nih.gov For example, the combination of photoredox catalysis with transition metal catalysis has enabled C-H arylation reactions to be performed at room temperature. nih.gov

The table below provides an overview of different approaches to C-H functionalization of pyridine and pyridone systems.

Table 2: C-H Functionalization Approaches for Pyridine/Pyridone Systems

Functionalization Type Catalyst/Reagent Position(s) Functionalized Key Features
Hydroxylation Pd(II) with pyridine-pyridone ligand C-H bonds of carboxylic acids Utilizes tautomerism for C-H activation
Arylation Pd(OAc)₂ / Photocatalyst C2 (with directing group) Mild conditions, radical pathway possible
Methylation (Minisci-type) Various radical initiators C2, C4 Radical-based, suitable for electron-deficient rings
General C-H Activation Rh, Ir complexes C2 Cooperative activation with pincer ligands

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound is a key functional handle for derivatization, allowing for the synthesis of a diverse range of compounds through esterification and etherification. These reactions modify the electronic and steric properties of the molecule, enabling the fine-tuning of its characteristics for various applications.

Esterification

The conversion of the phenolic hydroxyl group of this compound to an ester can be achieved through several standard synthetic protocols. A common and effective method involves the reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine. savemyexams.comgoogle.com This nucleophilic addition-elimination reaction proceeds readily, with the base serving to neutralize the hydrogen chloride or carboxylic acid byproduct, driving the reaction to completion. savemyexams.com

Alternatively, pentafluoropyridine (B1199360) (PFP) can be utilized to generate acyl fluorides in situ from carboxylic acids, which then react with the hydroxyl group of this compound to form the desired ester. This one-pot methodology proceeds under mild conditions and tolerates a wide range of functional groups. rsc.org The reaction is typically carried out at elevated temperatures (e.g., 50 °C) in a suitable solvent like acetonitrile, with a base such as diisopropylethylamine (DIPEA). rsc.org

The table below summarizes common esterification methodologies applicable to this compound.

Reagent 1Reagent 2Catalyst/BaseTypical SolventProduct
This compoundAcyl Chloride (R-COCl)Pyridine or TriethylamineDichloromethane, THF2-Fluoro-5-acyloxypyridine
This compoundAcid Anhydride ((RCO)₂O)Pyridine or DMAPDichloromethane2-Fluoro-5-acyloxypyridine
This compoundCarboxylic Acid (R-COOH)Pentafluoropyridine, DIPEAAcetonitrile2-Fluoro-5-acyloxypyridine

Etherification

Ether derivatives of this compound are commonly synthesized via the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.org This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to form the corresponding alkoxide. This potent nucleophile then displaces a halide or other suitable leaving group from an alkylating agent (e.g., an alkyl halide or tosylate) in an SN2 reaction to yield the ether. wikipedia.orgyoutube.com The reaction is versatile, allowing for the introduction of a wide array of primary and secondary alkyl groups. wikipedia.org The choice of an appropriate solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is crucial for the reaction's success. byjus.com

Research has demonstrated the synthesis of various 2-fluoro-5-alkoxypyridine derivatives using this approach, highlighting its utility in generating molecular diversity.

SubstrateAlkylating AgentBaseSolventProductRef.
3-Bromo-5-fluoro-2-hydroxypyridineMethyl IodideSilver CarbonateToluene2-Methoxy-3-bromo-5-fluoropyridine google.com
This compound (Predicted)Alkyl Halide (R-X)NaH, KH, or K₂CO₃DMF, Acetonitrile2-Fluoro-5-alkoxypyridine masterorganicchemistry.combyjus.com
2-Chloro-3-hydroxypyridine1-Chloro-2-nitrobenzeneNaHDMF3-(2-Nitrophenoxy)pyridin-2-one derivative rsc.org

Halogenation and Other Electrophilic Substitution Reactions

The pyridine ring is generally considered electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of the strongly activating hydroxyl group at the C-5 position in this compound significantly enhances the ring's nucleophilicity, making such reactions feasible. The directing effects of both the hydroxyl (activating, ortho, para-directing) and fluoro (deactivating, ortho, para-directing) substituents determine the regiochemical outcome of these substitutions.

Halogenation

The synthesis of halogenated derivatives has been documented for analogous structures. For instance, the bromination of 2-methoxy-5-fluoropyridine using N-bromosuccinimide (NBS) or liquid bromine yields 2-methoxy-3-bromo-5-fluoropyridine. google.com In this case, the methoxy group directs the incoming electrophile. For this compound, bromination would be expected to occur preferentially at the C-4 or C-6 positions due to the stronger activation by the hydroxyl group. The formation of compounds like 2-Bromo-5-fluoro-4-hydroxypyridine has been noted, indicating that halogenation indeed occurs on the pyridine ring. frontierspecialtychemicals.com

SubstrateHalogenating AgentSolventProductRef.
2-Methoxy-5-fluoropyridineN-Bromosuccinimide or Br₂Acetonitrile2-Methoxy-3-bromo-5-fluoropyridine google.com
Unspecified FluorohydroxypyridineBromine sourceN/A2-Bromo-5-fluoro-4-hydroxypyridine frontierspecialtychemicals.com

Other Electrophilic Substitution Reactions

Nitration is a key electrophilic substitution reaction. Due to the acidic conditions typically employed (e.g., a mixture of nitric acid and sulfuric acid), the pyridine nitrogen is protonated, further deactivating the ring. However, the activating hydroxyl group can still enable nitration. Studies on 3-hydroxypyridine (B118123) show that nitration occurs at the 2-position on the protonated species. rsc.org For this compound, the C-5 hydroxyl group would strongly direct the incoming nitro group to the C-4 and C-6 positions. The synthesis of 2-hydroxy-5-nitropyridine (B147068) from 2-aminopyridine, involving nitration followed by hydrolysis, demonstrates the feasibility of introducing a nitro group onto a hydroxypyridine ring. google.comgoogle.com Similarly, 2-fluoro-5-nitropyridine (B1295090) is a known compound, often prepared through nitration of related fluoropyridine precursors. fishersci.comchemicalbook.comnih.gov The direct nitration of this compound would likely require carefully controlled conditions to achieve selective substitution at the C-4 or C-6 position.

ReactionReagentsConditionsExpected ProductRef.
NitrationHNO₃ / H₂SO₄Controlled Temperature2-Fluoro-4-nitro-5-hydroxypyridine and/or 2-Fluoro-6-nitro-5-hydroxypyridine rsc.orggoogle.com

Sophisticated Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 5 Hydroxypyridine

Vibrational Spectroscopy Applications (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 2-Fluoro-5-hydroxypyridine. These methods probe the discrete vibrational energy levels of the molecule, which are dictated by the masses of the atoms and the stiffness of the chemical bonds connecting them. libretexts.orgcam.ac.uk Each vibrational mode is characteristic of a specific type of bond or functional group, providing a detailed molecular signature.

For this compound, the FT-IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the pyridine (B92270) ring, the hydroxyl group, and the carbon-fluorine bond. The O-H stretching vibration typically appears as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding in the solid state or concentrated solutions. azooptics.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

The pyridine ring itself gives rise to a series of characteristic vibrations. cdnsciencepub.comresearchgate.net Ring stretching modes (νC=C and νC=N) are expected in the 1400-1610 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹). The C-O stretching vibration of the hydroxyl group attached to the aromatic ring is typically observed in the 1200-1260 cm⁻¹ range. A key vibration for this molecule is the C-F stretch, which is expected to produce a strong absorption band in the FT-IR spectrum, typically found between 1000 and 1350 cm⁻¹. researchgate.net

While FT-IR spectroscopy relies on a change in the dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. nih.gov Therefore, the two techniques provide complementary information. For instance, the symmetric ring breathing mode of the pyridine ring often produces a very strong and sharp signal in the Raman spectrum around 990-1030 cm⁻¹, which can be a key diagnostic peak. researchgate.netresearchgate.net

Table 1: Predicted Vibrational Modes for this compound This table is generated based on characteristic frequency ranges for functional groups and data from pyridine analogues.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman) Intensity
O-H Stretch-OH3200-3600WeakStrong, Broad (IR)
C-H StretchAromatic Ring3000-31003000-3100Medium-Strong
C=C, C=N StretchPyridine Ring1400-16101400-1610Strong
C-O StretchAr-OH1200-1260WeakStrong (IR)
C-F StretchAr-F1000-1350MediumStrong (IR)
Ring BreathingPyridine Ring~990~990Weak (IR), Strong (Raman)
C-H Out-of-plane BendAromatic Ring700-900WeakStrong (IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. preprints.org For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D techniques like COSY and HSQC, provides an unambiguous structural elucidation.

¹H NMR: The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons and one hydroxyl proton. The hydroxyl proton signal can be broad and its chemical shift is dependent on solvent and concentration. The three aromatic protons on the pyridine ring (at positions 3, 4, and 6) will exhibit characteristic chemical shifts and splitting patterns (multiplicity) due to spin-spin coupling with each other and with the fluorine atom. The proton at C6 will likely appear as a doublet of doublets due to coupling with the proton at C4 and the fluorine at C2. Similarly, the protons at C3 and C4 will show splitting based on their neighboring protons and their long-range coupling to the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum will display five signals, one for each carbon atom in the pyridine ring. The chemical shifts are significantly influenced by the attached substituents. The carbon directly bonded to the fluorine atom (C2) will show a large coupling constant (¹JCF) and is expected to be significantly downfield. The carbons ortho (C3) and meta (C4) to the fluorine will also exhibit smaller C-F couplings (²JCF and ³JCF). The carbon attached to the hydroxyl group (C5) will also have a characteristic chemical shift.

¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. nih.govhuji.ac.il The ¹⁹F NMR spectrum of this compound will show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the pyridine ring. ucsb.edu This signal will be split into a multiplet due to coupling with the aromatic protons, primarily the proton at the ortho position (C3) and the meta positions (C4, C6).

Table 2: Predicted NMR Data for this compound This table outlines the expected signals and their characteristics. Actual chemical shifts (δ) are solvent-dependent.

Nucleus Position Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
¹HH3Aromatic region (~6.8-7.5)ddd (doublet of doublet of doublets)J(H3-H4), J(H3-F), J(H3-H6)
¹HH4Aromatic region (~7.0-7.8)dddJ(H4-H3), J(H4-H6), J(H4-F)
¹HH6Aromatic region (~7.5-8.2)ddJ(H6-H4), J(H6-F)
¹³CC2~155-165d (doublet)¹J(C2-F) ~230-260
¹³CC3~110-125d²J(C3-F) ~15-25
¹³CC4~130-145d³J(C4-F) ~5-15
¹³CC5~145-155s (singlet) or small d⁴J(C5-F) ~0-5
¹³CC6~135-150d²J(C6-F) ~15-25
¹⁹FF2~ -60 to -90 (vs. CFCl₃)m (multiplet)J(F-H3), J(F-H4), J(F-H6)

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy) for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing the transitions between electronic energy levels. For aromatic systems like this compound, the observed absorptions in the UV-Vis region (typically 200-400 nm) correspond to π → π* and n → π* transitions.

The spectrum of the closely related compound 3-hydroxypyridine (B118123) shows characteristic absorption bands, which can serve as a model. researchgate.net For this compound, intense absorption bands corresponding to π → π* transitions are expected. The presence of the hydroxyl and fluoro substituents will influence the energy of the molecular orbitals and thus the wavelength of maximum absorption (λmax). The hydroxyl group, an auxochrome, is expected to cause a bathochromic (red) shift compared to unsubstituted pyridine.

The solvent used for analysis can also have a significant effect on the UV-Vis spectrum. nih.gov In polar protic solvents, hydrogen bonding with the nitrogen atom and the hydroxyl group can alter the energy levels of the n and π orbitals. This can lead to shifts in the λmax values. For example, a shift to shorter wavelengths (hypsochromic or blue shift) for n → π* transitions and a shift to longer wavelengths (bathochromic or red shift) for π → π* transitions are often observed when moving from a nonpolar to a polar solvent.

Table 3: Expected UV-Vis Absorption Data for this compound Based on typical values for substituted pyridines.

Transition Type Expected λmax (nm) Solvent Effects
π → π~270-320Bathochromic shift in polar solvents
π → π~210-240Minor shifts with solvent polarity
n → π~260-290 (often obscured by π → π)Hypsochromic shift in polar, protic solvents

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. uiowa.edu This technique provides highly accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry. Furthermore, it reveals how molecules are arranged in the crystal lattice, providing critical information about intermolecular interactions such as hydrogen bonding and π-π stacking.

For this compound, a successful crystal structure determination would provide several key insights:

Molecular Geometry: It would confirm the planarity of the pyridine ring and provide precise measurements for all bond lengths (C-C, C-N, C-F, C-O, O-H, C-H) and angles.

Intermolecular Interactions: The presence of the hydroxyl group and the pyridine nitrogen atom makes the molecule a prime candidate for forming strong intermolecular hydrogen bonds. X-ray diffraction would identify the hydrogen bond donor (the -OH group) and acceptor (likely the nitrogen atom of an adjacent molecule or the oxygen of another) and measure the precise geometry of these interactions.

Crystal Packing: The analysis would reveal how the molecules pack in the unit cell, identifying any potential π-π stacking interactions between the aromatic rings.

As of this writing, a search of crystallographic databases did not yield a publicly available crystal structure for this compound. cam.ac.ukcam.ac.uk Therefore, a data table for its crystallographic parameters cannot be presented.

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₅H₄FNO), the nominal molecular weight is 113 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by measuring the exact mass of the molecular ion (M⁺) to several decimal places.

Upon ionization, typically by electron impact (EI), the molecular ion is formed. This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern provides a structural fingerprint. For this compound, the pyridine ring is relatively stable, but characteristic losses are expected. A common fragmentation pathway for pyridines is the loss of hydrogen cyanide (HCN, 27 u). Hydroxypyridines can also undergo a characteristic loss of carbon monoxide (CO, 28 u). The initial molecular ion and these subsequent fragments would be detected by the mass spectrometer.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted) Ion/Fragment Formula Notes
113[M]⁺[C₅H₄FNO]⁺Molecular Ion
85[M - CO]⁺[C₄H₄FN]⁺Loss of carbon monoxide
86[M - HCN]⁺[C₄H₃FO]⁺Loss of hydrogen cyanide
58[C₃H₃F]⁺[C₃H₃F]⁺Further fragmentation after loss of HCN

Theoretical and Computational Investigations of 2 Fluoro 5 Hydroxypyridine

Quantum Chemical Calculations (Density Functional Theory (DFT), Hartree-Fock (HF)) for Optimized Geometries and Electronic Properties

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the electronic landscape of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for obtaining optimized molecular geometries and various electronic properties. wikipedia.orgscience.gov

DFT methods, particularly those using hybrid functionals like B3LYP, are widely employed for their balance of accuracy and computational efficiency. ijesit.comexplorationpub.com The Hartree-Fock method, an ab initio approach, provides a foundational understanding of the electronic structure, although it does not account for electron correlation to the same extent as DFT. wikipedia.orgcore.ac.uk For molecules like 2-Fluoro-5-hydroxypyridine, calculations are typically performed with extensive basis sets, such as 6-311++G(d,p), which include polarization and diffuse functions to accurately describe the electron distribution, especially for electronegative atoms like fluorine, oxygen, and nitrogen. ijesit.commdpi.com

The geometry optimization process seeks the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. mdpi.com A computational study on the closely related 5-chloro-2-hydroxypyridine (B146416) using the B3LYP/6-311++G(d,p) level of theory reveals key structural parameters that can be considered analogous to those expected for this compound. ijesit.com These calculations indicate that DFT methods generally provide results that align well with experimental data for similar heterocyclic systems. ijesit.com

Table 1: Calculated Optimized Geometrical Parameters for a Halogenated 2-Hydroxypyridine (B17775) Analogue (5-chloro-2-hydroxypyridine). ijesit.com
ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)C-Cl/F1.745
C-O1.352
O-H0.966
N-C1.313
C-C1.425
C=C1.369
C-H1.084
Bond Angle (°)C-N-C124.5
C-C-O117.8
C-O-H109.1
C-C-Cl/F119.2
C-C-H119.7

Data presented for 5-chloro-2-hydroxypyridine as a structural analogue.

These calculations provide a precise model of the molecular framework and are the foundation for further analysis of the electronic structure and reactivity.

Analysis of Electronic Structure and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. schrodinger.comaimspress.com The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. emerginginvestigators.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. schrodinger.comemerginginvestigators.org A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.org A small energy gap implies that the molecule is more polarizable and more reactive. ijesit.com This energy gap is also directly related to the electronic absorption properties of the molecule; a smaller gap corresponds to absorption at a longer wavelength. schrodinger.com For halogenated hydroxypyridines, the HOMO-LUMO gap is typically calculated to be in a range that suggests a stable yet reactive molecule, capable of participating in various chemical transformations. ijesit.com

Table 2: Calculated Frontier Orbital Energies and Related Properties for a Halogenated 2-Hydroxypyridine Analogue (5-chloro-2-hydroxypyridine). ijesit.com
ParameterValue (eV)
EHOMO-6.57
ELUMO-1.89
Energy Gap (ΔE)4.68

Data presented for 5-chloro-2-hydroxypyridine as a structural analogue.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. These areas are usually associated with lone pairs of electronegative atoms. In this compound, these negative regions are expected around the nitrogen atom, the oxygen atom of the hydroxyl group, and the fluorine atom. researchgate.netmdpi.com

Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. These are generally found around electropositive atoms, such as hydrogen atoms, particularly the one in the hydroxyl group and those attached to the pyridine (B92270) ring. researchgate.netmdpi.com Intermediate potential regions (colored green) represent areas of relative neutrality. The MEP map provides a chemically intuitive picture of how a molecule will interact with other charged or polar species. mdpi.com

The Electronic Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide insight into the nature of chemical bonding and electron pair localization within a molecule. rsc.orgjussieu.frwikipedia.org They offer a quantitative way to map regions of space where electrons are likely to be found, either as bonding pairs, lone pairs, or core electrons. ijasret.com

ELF values range from 0 to 1. An ELF value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. wikipedia.orgjussieu.fr An ELF value around 0.5 corresponds to a more delocalized, gas-like electron distribution. jussieu.fr By analyzing the topology of the ELF, one can identify "basins" that correspond to specific chemical features. For this compound, ELF analysis would be expected to show distinct basins corresponding to the C-C, C-N, C-H, C-F, C-O, and O-H covalent bonds, as well as basins for the lone pairs on the nitrogen, oxygen, and fluorine atoms. ijasret.com

The Local Orbital Locator (LOL) provides a complementary picture to ELF. rsc.orgjussieu.fr LOL is also designed to identify regions of high electron localization. Large LOL values are found in areas dominated by localized orbitals, such as bonding regions and lone pairs, while small values indicate regions where orbitals overlap and electrons are more delocalized. ijasret.com Both ELF and LOL are powerful for obtaining a detailed, chemically intuitive understanding of the electronic structure that goes beyond simple orbital pictures. rsc.org

Fukui function analysis is a concept derived from DFT that helps to predict the most reactive sites within a molecule. ias.ac.inresearchgate.net It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com This allows for the identification of sites that are most susceptible to nucleophilic, electrophilic, or radical attack.

The Fukui function comes in three main forms:

f+(r) : This function corresponds to the addition of an electron and identifies sites for nucleophilic attack (where an electrophile would react). The atom with the highest f+ value is the most likely site for a nucleophilic attack. scm.comfaccts.de

f-(r) : This function relates to the removal of an electron and points to sites for electrophilic attack (where a nucleophile would react). The atom with the highest f- value is the most reactive towards an electrophile. scm.comfaccts.de

f0(r) : This function is the average of f+(r) and f-(r) and is used to predict sites for radical attack. faccts.de

For this compound, Fukui analysis would provide specific atomic indices indicating the reactivity of each atom in the ring and the substituent groups, offering a more quantitative prediction of regioselectivity in chemical reactions than MEP analysis alone. ias.ac.inresearchgate.net

Studies on Tautomerism and Proton Dynamics in this compound Systems

The tautomeric equilibrium between the hydroxy (lactim) and pyridone (lactam) forms is a well-documented phenomenon in 2-hydroxypyridine and its derivatives. rsc.orgnih.gov this compound can exist in equilibrium with its tautomer, 2-fluoro-1H-pyridin-5-one. The position of this equilibrium is sensitive to factors such as the solvent, temperature, and the electronic nature of substituents on the pyridine ring. wuxiapptec.comchemtube3d.com

Computational studies are instrumental in determining the relative stabilities of these tautomers and the energy barriers for the interconversion. nih.govwayne.edu Theoretical calculations on the parent 2-hydroxypyridine system have shown that in the gas phase, the hydroxy form is slightly more stable, whereas in polar solvents, the more polar pyridone form is favored due to better solvation. nih.govwuxiapptec.com The presence of a fluorine atom, being strongly electron-withdrawing, can influence the electron density of the pyridine ring and thereby affect the tautomeric equilibrium.

The mechanism of proton transfer between the two tautomers is also a subject of intense computational investigation. Several pathways are possible:

Intramolecular Proton Transfer : This involves the direct transfer of the proton from the oxygen to the nitrogen atom. This process typically has a high activation energy barrier. pku.edu.cnresearchgate.net

Solvent-Assisted Proton Transfer : In protic solvents like water, solvent molecules can form a hydrogen-bonded bridge, facilitating the proton transfer via a lower energy pathway. pku.edu.cnrsc.org

Dimer-Assisted Proton Transfer : Two molecules of 2-hydroxypyridine can form a hydrogen-bonded dimer, allowing for a concerted double proton transfer, which significantly lowers the activation barrier. pku.edu.cnresearchgate.net

Theoretical studies on these proton dynamics help to elucidate the kinetics and mechanism of tautomerization, which is crucial for understanding the reactivity and biological activity of these compounds. nih.govnih.gov

Theoretical Treatment of Lactam-Lactim Tautomerism

The tautomeric equilibrium between the lactim (this compound) and lactam (6-fluoro-1H-pyridin-5-one) forms is a central feature of this molecule's chemistry. This phenomenon, a type of prototropic tautomerism, is analogous to the well-studied equilibrium in 2-hydroxypyridine and its derivatives. rsc.orgnih.gov Theoretical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are employed to determine the relative stabilities of these tautomers. researchgate.netwayne.edu

Factors such as the basis set, inclusion of electron correlation, and zero-point vibrational energy corrections are critical for achieving accurate energy predictions. wayne.edu For the parent 2-hydroxypyridine, the gas-phase energy difference between the two forms is very small, making it a challenging system for computational methods to predict accurately. nih.govmdpi.com Different DFT functionals can sometimes yield conflicting results regarding which tautomer is more stable. For instance, in the case of 2-hydroxypyridine, M062X and CCSD methods predicted the preference for the hydroxy (lactim) form, whereas the B3LYP functional favored the pyridone (lactam) form. nih.gov

The introduction of a fluorine substituent at the 2-position is expected to influence the electronic structure and, consequently, the tautomeric equilibrium. Computational studies on halogen-substituted 2-hydroxypyridines have shown that substituents can shift the equilibrium. For example, in chlorine-monosubstituted 2-hydroxypyridine, the position of the chlorine atom significantly affects which tautomer is dominant. rsc.org Similar computational approaches can precisely quantify the electronic effects of the fluorine atom in this compound on the lactam-lactim energy difference.

Table 1: Computational Methods for Tautomerism Analysis

Computational Method Basis Set Example Key Information Obtained
Density Functional Theory (DFT) 6-311++G** Geometrical structures, relative energies
Ab initio (e.g., CCSD) aug-cc-pvdz High-accuracy energy differences

Proton Transfer Mechanisms in Solvated Environments

The interconversion between the lactam and lactim tautomers occurs via a proton transfer reaction. Theoretical studies have investigated several possible pathways for this process, including direct intramolecular proton transfer and solvent-assisted mechanisms. pku.edu.cn In the gas phase, the direct 1,3-proton shift from the oxygen to the nitrogen atom involves a high activation energy barrier. mdpi.com

In solvated environments, the mechanism is significantly altered. Solvent molecules, particularly protic solvents like water, can act as a bridge, facilitating intermolecular proton transfer. wuxibiology.com Computational models have shown that the presence of even a single water molecule can dramatically lower the activation energy for tautomerization by forming a hydrogen-bonded complex that enables a more favorable proton relay system. pku.edu.cnwuxibiology.com Quantum chemical calculations at the B3LYP/6-31G(d) level for 2-hydroxypyridine demonstrated that water-assisted transfer has a much lower activation energy (38.7 kJ·mol⁻¹) compared to the intramolecular process (137.2 kJ·mol⁻¹). pku.edu.cn

Furthermore, the solvent polarity plays a crucial role in the relative stability of the tautomers. Polar solvents tend to stabilize the more polar lactam form. nih.gov Theoretical models, such as the Polarizable Continuum Model (PCM), can be used to simulate the bulk solvent effect and predict how the tautomeric equilibrium of this compound shifts in different solvated environments. wuxibiology.com

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry is a fundamental tool for predicting and understanding the mechanisms of chemical reactions. researchgate.net For this compound, a key reaction pathway is the tautomerization process itself. The mechanism involves the migration of a proton between the oxygen and nitrogen atoms. mdpi.com

Using quantum chemical methods, the transition state (TS) for this reaction can be located and characterized. The energy of this TS determines the activation barrier for the reaction. For the unimolecular tautomerization of 2-hydroxypyridine, a semi-empirical (CNDO/2) calculation predicted a high barrier of 296 kJ/mol for the 1,3-proton shift. mdpi.com More advanced DFT calculations provide refined values for this barrier. pku.edu.cn

Beyond tautomerization, computational methods can predict pathways for other reactions involving this compound, such as electrophilic or nucleophilic substitution. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a proposed reaction can be mapped out. This allows for the determination of the most likely reaction pathway and the calculation of reaction rates. Natural Bond Orbital (NBO) analysis can further elucidate the mechanism by tracking changes in charge distribution and bond interactions along the reaction coordinate. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in drug discovery and is applied to pyridine derivatives to explore their potential as inhibitors or modulators of biological targets. bohrium.comresearchgate.net For this compound and its analogs, docking studies can identify potential binding partners and elucidate the structural basis for their biological activity.

The process involves placing the ligand in various conformations and orientations within the active site of the protein. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. nih.gov

Binding Energy Calculations and Interaction Analysis

A primary output of molecular docking is the estimation of binding energy, which indicates the strength of the ligand-receptor interaction. mdpi.com Lower calculated binding energies suggest a more stable protein-ligand complex. These scoring functions typically account for various non-covalent interactions.

For a ligand like this compound, key interactions with a protein active site would include:

Hydrogen Bonds: The hydroxyl group and the pyridine nitrogen can act as hydrogen bond donors or acceptors.

π-π Stacking: The aromatic pyridine ring can interact with aromatic residues in the protein, such as phenylalanine, tyrosine, or tryptophan.

Fluorine Interactions: The fluorine atom can participate in favorable multipolar interactions, often with backbone carbonyl groups of the protein. nih.govacs.org These C-F···C=O interactions, where the fluorine approaches the electrophilic carbonyl carbon, can significantly contribute to binding affinity. nih.gov

Analysis of these interactions provides a detailed picture of why the ligand binds to the target and can guide the chemical modification of the ligand to improve its potency and selectivity. cambridgemedchemconsulting.com

Table 2: Common Molecular Interactions in Ligand Binding

Interaction Type Description Example Residues
Hydrogen Bond Electrostatic attraction between a hydrogen atom and an electronegative atom. Serine, Threonine, Aspartate
π-π Stacking Non-covalent interaction between aromatic rings. Phenylalanine, Tyrosine
Hydrophobic Interaction Tendency of nonpolar groups to associate in an aqueous environment. Leucine, Valine, Isoleucine

Prediction of Binding Modes and Active Site Interactions

Molecular docking predicts the specific three-dimensional arrangement (binding mode or pose) of the ligand within the protein's active site. nih.govmdpi.com This information is crucial for understanding the mechanism of action. For example, docking studies on pyridine derivatives have shown how they orient themselves to interact with key catalytic residues in an enzyme's active site.

The predicted binding mode for this compound would reveal which of its functional groups are critical for binding. It could show, for instance, that the hydroxyl group forms a crucial hydrogen bond with a specific amino acid residue like a serine or an aspartate, while the pyridine ring fits into a hydrophobic pocket. Identifying these key interactions allows medicinal chemists to design new analogs with enhanced binding affinity by modifying the molecule to optimize these contacts.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Hydroxypyridine

Mechanism of Nucleophilic Aromatic Substitution on Fluoropyridine Ring Systems

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing fluoropyridine systems. This reaction is particularly efficient for halopyridines, with fluoropyridines often exhibiting greater reactivity than their chloro- or bromo- counterparts. nih.gov

The generally accepted mechanism for SNAr on fluoropyridines is a two-step addition-elimination process. nih.govpressbooks.pub

Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine. This attack is favored at the 2- and 4-positions of the pyridine (B92270) ring, which are electronically deficient due to the inductive effect of the ring nitrogen. This step results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmdpi.commdpi.com The presence of electron-withdrawing groups, particularly at positions ortho or para to the leaving group, can further stabilize this intermediate, thereby accelerating the reaction. pressbooks.pubwikipedia.orglibretexts.org

Elimination of the Leaving Group : In the second step, the aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion.

While the two-step mechanism is widely accepted, computational and experimental studies have suggested that some SNAr reactions may proceed through a concerted (cSNAr) pathway, where the Meisenheimer complex is a transition state rather than a true intermediate. springernature.com

Key Factors Influencing the SNAr Mechanism on Fluoropyridines
FactorInfluence on Reaction MechanismExample Effect
Position of FluorineActivates the ring for nucleophilic attack, especially at the 2- and 4-positions.2-Fluoropyridine (B1216828) reacts 320 times faster than 2-chloropyridine with sodium ethoxide. nih.gov
Electron-Withdrawing Groups (EWGs)Stabilize the Meisenheimer complex, increasing the reaction rate. Must be ortho or para to the leaving group for resonance stabilization. pressbooks.publibretexts.orgNitro groups significantly enhance reactivity. researchgate.net
Nucleophile StrengthStronger nucleophiles generally lead to faster reactions.Reactions with alkoxides, thiolates, and amines are common. nih.gov
SolventPolar aprotic solvents can stabilize the charged intermediate.DMSO is often an effective solvent for SNAr reactions. researchgate.net

Radical Pathway Investigations in Synthetic Transformations

Beyond ionic pathways, radical mechanisms offer alternative routes for the functionalization of pyridine rings. Radical fluorination, for instance, provides a complementary approach to traditional nucleophilic and electrophilic methods. wikipedia.org These reactions typically involve the generation of a carbon-centered radical, which then reacts with a fluorine source.

One common strategy involves the use of N-F reagents, such as Selectfluor®, which can act as a source of fluorine atoms for radical reactions. springernature.comthieme-connect.de The initiation of these radical processes can be achieved through various means, including the use of metal catalysts or photoredox catalysis. wikipedia.org Mechanistic investigations suggest that these reactions can proceed via a radical chain mechanism, which includes initiation, propagation, and termination steps. nih.gov For example, in certain C-H fluorinations, a radical initiator can abstract a hydrogen atom to form a carbon-centered radical, which is then trapped by the N-F reagent to form the C-F bond and regenerate the radical chain carrier. nih.govresearchgate.net

Recent studies have explored the use of pyridine N-oxyl radicals to promote C-H fluorination, a process that can occur in aqueous media at room temperature and is believed to proceed through radical intermediates. bohrium.com The synthetic utility of radical pathways has been demonstrated in decarboxylative fluorinations and the fluorination of alkenes. wikipedia.org

Components of Radical Fluorination Pathways
ComponentRole in the ReactionExamples
Radical PrecursorSource of the carbon-centered radical.Carboxylic acids, boronic acid derivatives, alkenes. wikipedia.org
Fluorine Atom SourceProvides the fluorine atom to the carbon radical.Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), Xenon difluoride (XeF2). wikipedia.orgnih.gov
InitiatorGenerates the initial radical species.Metal catalysts (Ag, Mn), photoredox catalysts, triethylborane/O2. wikipedia.orgnih.gov

Electrophilic Attack Mechanisms on the Pyridine Nucleus

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene. The electronegative nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. wikipedia.org Furthermore, the nitrogen's lone pair can act as a Lewis base, reacting with acidic electrophilic reagents to form a pyridinium salt, which is even more deactivated.

Despite this inherent lack of reactivity, the directing effects of substituents on the pyridine ring can facilitate electrophilic substitution. The outcome of such reactions on 2-fluoro-5-hydroxypyridine is determined by the combined influence of the fluoro and hydroxyl groups.

-OH Group : The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density through resonance (+M effect). organicchemistrytutor.comlibretexts.org

-F Group : The fluorine atom is a deactivating group due to its strong inductive electron withdrawal (-I effect). However, like other halogens, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect). libretexts.orgyoutube.com

In this compound, the powerful activating and directing effect of the hydroxyl group at the 5-position dominates. It strongly directs incoming electrophiles to the positions ortho and para to it, which are positions 4 and 6. The fluorine at the 2-position also directs ortho and para, to positions 3 and 6. The confluence of these directing effects strongly favors electrophilic attack at the 4- and 6-positions.

Regiocontrol and Stereocontrol in Pyridine Derivatization Reactions

Achieving regiocontrol and stereocontrol in the derivatization of substituted pyridines is a significant area of synthetic research. The inherent electronic properties of the pyridine ring and the influence of existing substituents are key factors in determining the outcome of these reactions.

For nucleophilic additions to N-activated pyridines, such as N-acyl pyridinium salts, the regioselectivity is influenced by both electronic and steric factors. acs.org Nucleophilic attack generally occurs at the 2- or 4-positions, which are most electrophilic. The presence of substituents can block certain positions or electronically favor one over the other. acs.org

The generation of highly reactive pyridyne intermediates offers another strategy for the regioselective functionalization of pyridines. nih.govrsc.org For example, the regioselectivity of nucleophilic addition to 3,4-pyridynes can be controlled by substituents at the 2-position, which can influence the distortion of the pyridyne triple bond or coordinate with the incoming nucleophile to direct it to a specific position. rsc.org

Stereocontrol is particularly important in the synthesis of chiral dihydropyridine and piperidine (B6355638) derivatives, which are common motifs in bioactive molecules. nih.gov Catalytic stereoselective dearomatization of pyridines is a powerful strategy to access these structures. nih.gov This can be achieved through nucleophilic additions to activated pyridines using chiral catalysts or by leveraging chiral auxiliaries on the pyridine ring.

Strategies for Regiocontrol in Pyridine Derivatization
StrategyMechanismControlling Factors
N-ActivationEnhances electrophilicity of the ring for nucleophilic attack.Nature of the activating group, substituents on the ring. acs.org
Pyridyne IntermediatesAddition of nucleophiles across the formal triple bond.Position of substituents influencing pyridyne distortion and stability. nih.govrsc.org
Directed MetalationUse of a directing group to guide a metalating agent to a specific C-H bond.The nature and position of the directing group.

Catalytic Cycles in Metal-Mediated Transformations

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of fluoropyridines. Catalysts based on palladium, nickel, and copper are commonly employed, each operating through distinct catalytic cycles.

A general catalytic cycle for a nickel-catalyzed cross-coupling of a fluoropyridine with an organometallic reagent (e.g., an arylboronic acid in a Suzuki-type coupling) can be proposed as follows:

Oxidative Addition : The active Ni(0) catalyst undergoes oxidative addition into the C-F bond of the fluoropyridine to form a Ni(II) intermediate. In some cases, the activation of the C-F bond may proceed through the formation of a nickelacyclopropane intermediate followed by β-fluoride elimination. beilstein-journals.org

Transmetalation : The organometallic reagent transfers its organic group to the nickel center, displacing the fluoride and forming a diorganonickel(II) complex. This step often requires a base.

Reductive Elimination : The two organic groups on the nickel center couple and are eliminated from the metal, forming the final product and regenerating the active Ni(0) catalyst, which can then re-enter the catalytic cycle. acs.org

Copper-catalyzed reactions can proceed through various catalytic cycles, often involving Cu(I) and Cu(III) or Cu(II) intermediates. For instance, a copper-catalyzed fluorination of an aryl bromide with a pyridyl directing group has been proposed to involve a Cu(I)/Cu(III) cycle. rsc.org In some cross-coupling reactions, evidence suggests that a Cu(II) complex can be the active catalyst, undergoing a turnover-limiting concerted oxidative addition. youtube.com

General Steps in Metal-Catalyzed Cross-Coupling of Fluoropyridines
StepDescriptionMetal Oxidation State Change (Example: Ni)
Oxidative AdditionThe metal catalyst inserts into the carbon-fluorine bond.Ni(0) → Ni(II)
TransmetalationThe coupling partner transfers its organic moiety to the metal center.Ni(II) → Ni(II)
Reductive EliminationThe coupled product is released, and the catalyst is regenerated.Ni(II) → Ni(0)

Exploration of Biological Activities and Molecular Interactions of 2 Fluoro 5 Hydroxypyridine Derivatives

Research on Antimicrobial Activities

Derivatives of fluorinated pyridines have been a subject of interest in the search for new antimicrobial agents. The unique electronic properties conferred by the fluorine atom can influence how these molecules interact with microbial targets.

Investigation of Antibacterial Potency

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity. These compounds were tested against a panel of Gram-positive bacteria. The results indicated that many of these derivatives exhibit moderate to potent antibacterial activity. For instance, a derivative featuring a chlorine substitution (R¹=Cl) demonstrated superior activity compared to other analogues in the series, with Minimum Inhibitory Concentration (MIC) values between 1 and 2 µg/mL. Another promising compound from this series, designated as 7j, showed the most potent activity, with MIC values ranging from 0.25 to 1 µg/mL against the tested Gram-positive strains. The antibacterial potency of these compounds was found to be influenced by the nature of the substituents on the pyrimidine ring.

Table 1: In Vitro Antibacterial Activity of Selected 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives

Compound R¹ Substituent MIC (µg/mL) against Gram-positive bacteria
5 Cl 1-2
7j Specific pyrimidine derivative 0.25-1
6a-m Various substituents 2-32

Data sourced from studies on oxazolidinone derivatives.

Exploration of Antifungal Activity

While extensive research on the antifungal properties of direct derivatives of 2-fluoro-5-hydroxypyridine is not widely available, studies on analogous fluorinated pyrimidines, such as 5-fluorouridine (5-FUrd), provide insights into the potential of this class of compounds. 5-FUrd has demonstrated significant antifungal activity against a variety of Candida species. nih.gov The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for most tested Candida species were in the range of 0.2 µg/mL to 51.2 µg/mL. mdpi.com The most susceptible species were Candida albicans and Candida parapsilosis, with MIC values of 0.4 µg/mL and 0.2 µg/mL, respectively. mdpi.com The mechanism of action for such fluorinated pyrimidine analogs often involves the inhibition of essential biosynthetic pathways within the fungal cell. nih.gov For example, 5-fluorocytosine, a related compound, is converted to fluorouracil inside fungal cells, which then disrupts protein synthesis by being incorporated into RNA. mdpi.com

Studies on Anticancer Properties

The anticancer potential of fluorinated pyridine (B92270) and pyrimidine derivatives has been an active area of research. The incorporation of fluorine can enhance the cytotoxic activity of these compounds against tumor cells. Studies on fluoropyrimidines like 5'-deoxy-5-fluorouridine (5'-dFUrd) have demonstrated selective toxicity towards human tumor cells compared to normal cells, such as bone marrow stem cells. nih.gov

In in vitro clonogenic assays, 5'-dFUrd showed potent activity against breast carcinoma cell lines (47-DN and MCF-7) and an osteosarcoma cell line (MG-63), with LD50 values of 32 µM, 35 µM, and 41 µM, respectively. nih.gov Its activity was less pronounced against gastrointestinal tumor cell lines like HCT-8 (LD50 = 200 µM) and Colo-357 (LD50 = 150 µM), and it showed poor activity against HL-60 leukemia cells (LD50 = 470 µM). nih.gov The therapeutic ratio for 5'-dFUrd in solid tumors ranged from 1.2 to 7.5, indicating a degree of selectivity for cancer cells that was not observed with other fluoropyrimidines like 5-fluorouracil. nih.gov Although these findings are for a related class of compounds, they highlight the potential of incorporating a fluoro-heterocyclic motif in the design of new anticancer agents.

Research into Antiviral Activity

Fluorinated nucleoside analogues have been a cornerstone of antiviral therapy. Research into L-nucleoside analogues containing a 2'-vinylic fluoride (B91410) has led to the discovery of compounds with significant anti-HIV and anti-HBV activities. nih.gov These compounds, which feature a fluorinated sugar moiety attached to various heterocyclic bases, were evaluated in vitro.

Specifically, a 5-fluorocytosine derivative (compound 25) exhibited potent anti-HIV activity with a 50% effective concentration (EC50) of 0.17 µM. nih.gov Another cytosine derivative (compound 23) and an adenine derivative (compound 36) also showed moderate to potent anti-HIV activity with EC50 values of 0.51 µM and 1.5 µM, respectively. nih.gov These compounds were also effective against HBV, with EC50 values of 0.225 µM for the 5-fluorocytosine derivative, 0.18 µM for the cytosine derivative, and 1.7 µM for the adenine derivative. nih.gov Importantly, these compounds did not show significant cytotoxicity in several human cell lines at concentrations up to 100 µM. nih.gov

Table 2: In Vitro Antiviral Activity of Selected 2'-Fluoro-L-nucleoside Analogues

Compound Base Anti-HIV EC50 (µM) Anti-HBV EC50 (µM)
23 Cytosine 0.51 0.18
25 5-Fluorocytosine 0.17 0.225
36 Adenine 1.5 1.7

Data from in vitro studies in PBM and 2.2.15 cells, respectively. nih.gov

Enzyme Inhibition Studies

The strategic placement of fluorine in a molecule can lead to potent and selective inhibition of specific enzymes, a key strategy in modern drug design.

Bromodomain Inhibitor Research

While specific studies detailing derivatives of this compound as bromodomain inhibitors are not prominently featured in the reviewed literature, research into structurally related furopyridine and pyrazolopyridone derivatives has identified potent inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins. These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription and are considered important targets in oncology and inflammation. The development of selective inhibitors for the first bromodomain (BD1) of the BET family is an area of active investigation. This line of research suggests that fluorinated pyridine-like scaffolds could be valuable in the design of new bromodomain inhibitors, although direct evidence for this compound derivatives is still emerging.

Kinase Inhibition Investigations

Derivatives of pyridine and its fused heterocyclic systems, such as pyrazolopyridine, have been identified as influential scaffolds in the discovery of kinase inhibitors for anti-cancer therapy. nih.gov Research into related structures suggests the potential of the pyridine core to interact with the ATP-binding site of various kinases.

For instance, a series of imidazo[1,2-a]pyridine derivatives have been investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). One such compound, identified as Ling-5o, demonstrated inhibitory activity against both FLT3-ITD and its secondary mutants, albeit with sub-micromolar IC50 values, indicating a lower potency compared to established inhibitors like quizartinib and gilteritinib. nih.gov Further optimization of this scaffold led to the identification of compound 24 , which showed significantly improved and balanced inhibition against FLT3-ITD and gilteritinib-resistant mutants. nih.gov

Similarly, pyrazolopyridine-based compounds have been successfully developed as kinase inhibitors. nih.gov For example, a pyrazolo[1,5-a]pyridine core was utilized to significantly improve the potency of C-Src Kinase (CSK) inhibitors, owing to favorable hydrogen bonding interactions with hinge residues in the kinase domain. nih.gov Furthermore, 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov

While direct studies on this compound derivatives as kinase inhibitors are not extensively documented in the reviewed literature, the established activity of related fluorinated and hydroxylated pyridine heterocycles provides a strong rationale for investigating this specific compound class. The 4-hydroxypyperidine substituent, for example, has been shown to confer high selectivity for p38 MAP kinase. nih.gov The electronic properties of the fluorine atom and the hydrogen-bonding capability of the hydroxyl group on the this compound scaffold could offer unique interactions within kinase binding sites, warranting further investigation.

Compound ClassTarget KinaseKey Findings
Imidazo[1,2-a]pyridine DerivativesFLT3-ITD and mutantsScaffold identified as a balanced inhibitor; optimization led to potent compounds against resistant mutants. nih.gov
Pyrazolopyridine DerivativesCSK, FGFRCore structure significantly improves potency through hinge-binding interactions. nih.gov
Pyridinyl Substituted Heterocyclesp38 MAP Kinase4-hydroxypiperidine substituent confers high selectivity. nih.gov

Other Enzyme Systems (e.g., Monoamine Oxidase, PDE-4)

Monoamine Oxidase (MAO) Inhibition

Hydroxypyridinone scaffolds, which are tautomers of hydroxypyridines, have been incorporated into hybrid molecules designed as multimodal agents, particularly for neurodegenerative diseases. By combining the iron-chelating properties of hydroxypyridones with the MAO-inhibitory characteristics of coumarin, researchers have developed potent enzyme inhibitors. nih.gov

In one study, a series of hydroxypyridone-coumarin hybrids were synthesized and evaluated for their ability to inhibit MAO-B. nih.gov Several of these compounds exhibited remarkable iron-chelating effects and potent MAO-B inhibition. nih.gov For example, compound 154 was a highly effective MAO-B inhibitor with an IC50 value of 14.7 nM. nih.gov Further structure-activity relationship (SAR) studies led to the development of compound 166 , which showed the highest MAO-B inhibition activity with an IC50 of 87.9 nM, greater than the reference drug pargyline (IC50 = 107.3 nM). nih.gov Pyridine-containing thiazolyl hydrazone derivatives have also been identified as selective MAO-B inhibitors, with one compound showing an IC50 value of 0.088 µM. nih.gov

Phosphodiesterase-4 (PDE-4) Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma. mdpi.com The pyridine scaffold is a component of many PDE4 inhibitors. While direct data on this compound is limited, related structures show significant activity. For instance, a class of substituted quinolyl oxazoles, which feature a pyridine ring system as part of the quinoline structure, were found to be highly potent inhibitors of PDE4, with some derivatives exhibiting IC50 values in the nanomolar range (1.0 to 1.4 nM). researchgate.net The development of potent and selective PDE4 inhibitors remains an active area of research, with a focus on designing molecules with improved therapeutic profiles. mdpi.com

Compound ClassTarget EnzymeInhibitory Concentration (IC50)
Hydroxypyridone-Coumarin Hybrid (154)MAO-B14.7 nM nih.gov
Hydroxypyridone-Coumarin Hybrid (166)MAO-B87.9 nM nih.gov
Pyridine-Thiazolyl Hydrazone (3a)MAO-B0.088 µM nih.gov
Substituted Quinolyl OxazolesPDE-41.0 - 1.4 nM researchgate.net

Metal Chelation Research and Coordination Chemistry

Hydroxypyridinones (HOPOs), the tautomeric forms of hydroxypyridines, are well-established as powerful metal chelators, with a particularly high affinity for hard metal ions like iron(III). nih.gov The introduction of fluorine into the HOPO ring can significantly alter the ligand's electronic properties, thereby influencing the stability of the resulting metal complexes. nih.gov

The affinity of a chelator for iron(III) is often expressed as the pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) for specific ligand and metal concentrations. A higher pFe³⁺ value indicates stronger chelation.

Research on fluorinated 3-hydroxypyridin-4-ones has demonstrated that the position of the fluorine substituent has a dramatic effect on the iron-chelating properties. nih.gov The presence of fluorine alters the pKa values of the ligands and the affinity constants of their iron complexes. nih.gov For example, the introduction of a 1'-hydroxyalkyl group at the 2-position of the 3-hydroxypyridin-4-one ring can lead to a significant improvement in pFe³⁺ values. nih.gov A 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one derivative was found to have a pFe³⁺ of 21.4, a substantial increase compared to the clinically used iron chelator Deferiprone (pFe³⁺ = 19.4). nih.gov

CompoundpFe³⁺ Value
Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one)19.4 nih.gov
1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one21.4 nih.gov
1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one21.5 nih.gov

In addition to iron, hydroxypyridinone-based chelators have been studied for their coordination with other biologically relevant metal ions, including essential ions like copper(II) and zinc(II), and toxic ions like aluminum(III). The coordination chemistry of these complexes is crucial for understanding the potential in vivo effects of these ligands, as interactions with essential metals could disrupt homeostasis.

Studies on N-derivatized 3-hydroxy-4-pyridiones have reported the synthesis and characterization of their complexes with Cu(II), Zn(II), and Fe(III). nih.gov Spectroscopic and crystallographic analyses confirm the coordination of these metal ions with the hydroxypyridinone ligands. nih.gov Pyridine-based hydrazones have also been investigated as chelating ligands for Cu(II) and Zn(II). Spectrophotometric studies have been used to determine the composition and conditional stability constants of the resulting complexes in aqueous solutions. researchgate.net Typically, Cu(II) ions form more stable complexes with these types of ligands compared to Zn(II). researchgate.net The selectivity of a chelator for a target toxic metal over essential metals is a critical parameter in drug design.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The incorporation of fluorine and hydroxyl groups, as in this compound, can significantly impact molecular interactions with biological targets.

Fluorine substitution can influence a molecule's conformation, pKa, metabolic stability, and binding affinity. nih.gov In some cases, replacing a hydroxyl group with fluorine can be detrimental to binding, as fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can be both a donor and an acceptor. nih.gov However, in other contexts, fluorination enhances potency and selectivity. For example, in a series of TGF-βR1 kinase inhibitors, substituting a methyl-2-pyridyl moiety with a fluoro group improved both potency and selectivity. mdpi.com

For MAO inhibitors based on hydroxypyridone-coumarin hybrids, SAR studies revealed that modifications to the substituents on the coumarin core and the linker between the two heterocyclic systems were crucial for activity. nih.gov Similarly, for iron chelation, the position of substituents on the 3-hydroxypyridin-4-one ring plays a key role. The introduction of a 1'-hydroxyalkyl group at the 2-position was found to enhance pFe³⁺ values significantly, with a hydroxyethyl group being more effective than a hydroxymethyl group. nih.gov

Future Research Directions and Emerging Applications in Academic Chemical Research of 2 Fluoro 5 Hydroxypyridine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated pyridines, including 2-Fluoro-5-hydroxypyridine, is an area of active development, with a strong emphasis on moving beyond traditional, often harsh, synthetic routes to more sustainable and efficient "green" chemistry approaches.

Future research is focused on several key areas. One promising direction is the advancement of C-H bond fluorination . This technique allows for the direct introduction of a fluorine atom onto the pyridine (B92270) ring, avoiding multi-step sequences that often require protecting groups and generate significant waste. rsc.orgrsc.org Recent studies have shown that methods like using silver(II) fluoride (B91410) (AgF₂) can achieve site-selective fluorination of pyridines at ambient temperatures, offering a safer and more efficient alternative to older methods like the Balz–Schiemann reaction. tandfonline.comnih.govresearchgate.net Research into pyridine N-oxyl radicals to promote C-H fluorination in aqueous media represents a significant step towards greener synthesis. rsc.orgrsc.org

Biocatalysis is another burgeoning field for the synthesis of hydroxypyridines. ukri.orgnih.gov The use of enzymes, such as flavin-dependent monooxygenases, can introduce hydroxyl groups onto the pyridine ring with high regio- and stereoselectivity under mild, environmentally benign conditions. nih.govnih.gov Developing biocatalytic pathways that can accommodate fluorinated substrates or combine enzymatic hydroxylation with chemical fluorination is a key future goal. chemistryviews.org This approach could provide sustainable routes from bio-based feedstocks, such as furfural, to valuable pyridine derivatives. researchgate.net

Furthermore, flow chemistry is being explored to improve the safety and efficiency of fluorination reactions. researchgate.net Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, which is particularly advantageous when using hazardous reagents like hydrogen fluoride pyridine. This technology can enable safer scale-up and potentially higher yields and purity for intermediates in the synthesis of this compound and its derivatives. researchgate.netalmacgroup.com Multicomponent reactions (MCRs) under solvent-free conditions also present a green and efficient strategy for constructing the core pyridine ring structure. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Fluorinated Pyridines

Methodology Traditional Approach Emerging Sustainable Approach Key Advantages of Sustainable Approach
Fluorination Balz–Schiemann reaction, Halex process Direct C-H Fluorination (e.g., with AgF₂ or via radicals) Higher atom economy, fewer steps, milder conditions, improved safety. rsc.orgtandfonline.comnih.gov
Hydroxylation Multi-step chemical synthesis with protecting groups Biocatalytic hydroxylation using enzymes (e.g., monooxygenases) High selectivity, mild aqueous conditions, use of renewable resources. nih.govnih.gov
Process Tech. Batch processing Continuous Flow Chemistry Enhanced safety, better process control, easier scalability, improved purity. researchgate.netalmacgroup.com
Overall Strategy Linear, multi-step synthesis Multicomponent Reactions (MCRs), Chemoenzymatic synthesis Reduced reaction times, higher yields, solvent-free options, convergent synthesis. ukri.orgmdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

AI is also being leveraged for de novo design , where algorithms generate entirely new molecular structures optimized for a specific purpose. For instance, a generative model could be tasked with designing derivatives of this compound that maximize binding to a specific enzyme active site or possess ideal electronic properties for an organic semiconductor. ikprress.org These models can explore a vast chemical space to propose innovative structures that a human chemist might not conceive.

Furthermore, AI can assist in synthetic route prediction . By analyzing reaction databases, AI tools can suggest optimal, sustainable, and high-yielding synthetic pathways to target molecules based on the this compound scaffold. This can help chemists navigate the complexities of incorporating fluorine and other functional groups efficiently. ikprress.org

Table 2: Potential AI/ML Applications for this compound Research

Application Area Specific Task Potential Impact
Property Prediction Predict quantum chemical properties (HOMO/LUMO), solubility, and toxicity of derivatives. Prioritize synthesis of compounds with desired characteristics; reduce experimental costs. toolify.airsc.org
Bioactivity Screening Virtual screening of compound libraries against biological targets (e.g., enzymes, receptors). Accelerate identification of potential pharmaceutical or agrochemical leads. peerj.com
De Novo Design Generate novel derivatives with optimized properties for materials or drug applications. Discover innovative molecules with enhanced performance. ikprress.org
Synthesis Planning Predict optimal and sustainable reaction pathways and conditions. Improve the efficiency and greenness of chemical synthesis.

Advanced Materials Science Applications

The unique combination of a fluorine atom, a hydroxyl group, and an aromatic nitrogen heterocycle makes this compound an attractive building block for advanced materials. nbinno.com The strong carbon-fluorine bond imparts high thermal and chemical stability, while the electronic perturbations from the substituents can be harnessed to tune optical and conductive properties. nbinno.com

In organic electronics , fluorinated aromatic compounds are highly sought after. The high electronegativity of fluorine tends to lower both the HOMO and LUMO energy levels of a molecule. rsc.org This can facilitate electron injection and improve resistance to oxidative degradation, making derivatives of this compound promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nbinno.comrsc.org

The hydroxyl and pyridine functionalities make this compound an excellent candidate for use as a ligand in Metal-Organic Frameworks (MOFs) . frontierspecialtychemicals.com MOFs are crystalline porous materials with applications in gas storage, catalysis, and sensing. mdpi.commdpi.com The hydroxyl group can act as a proton donor/acceptor, making MOFs constructed with this ligand potentially useful as proton-conducting materials for fuel cell membranes. rsc.orgresearchgate.net The fluorine atom can modify the pore environment, enhancing selectivity or stability. Luminescent MOFs for sensing applications could also be developed by incorporating this scaffold. rsc.org

Additionally, this compound can serve as a monomer or an additive in the creation of high-performance polymers . nbinno.com Incorporating the fluoropyridine moiety into polymer backbones could enhance thermal stability, chemical resistance, and modify surface properties like hydrophobicity, leading to applications in specialized coatings and advanced microfluidics. mdpi.com

Table 3: Potential Applications of this compound in Materials Science

Material Type Relevant Properties Potential Application
Organic Electronics Tunable HOMO/LUMO levels, enhanced electron injection, oxidative stability. rsc.org n-type semiconductors for OFETs, emissive or charge-transport layers in OLEDs. nbinno.com
Metal-Organic Frameworks (MOFs) H-bonding capability (hydroxyl), metal coordination site (pyridine), stable C-F bond. Proton conductors, selective gas adsorption, chemical sensors. mdpi.comrsc.org
High-Performance Polymers Thermal stability, chemical resistance, low surface energy. Advanced coatings, membranes, materials for microfluidic devices. nbinno.commdpi.com

Continued Exploration in Pharmaceutical and Agrochemical Lead Discovery

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.orgresearchgate.net The introduction of fluorine can further enhance a molecule's pharmacological profile by improving metabolic stability, increasing binding affinity, and modulating lipophilicity. researchgate.netnih.gov

As a pharmaceutical scaffold , this compound provides a versatile template for generating new drug candidates. The hydroxyl group can be functionalized to introduce various side chains, while the fluorine atom enhances the molecule's properties. For example, derivatives of the closely related 3-fluoro-2-hydroxypyridine (B75413) have been synthesized and shown to possess strong antibacterial activity, comparable to existing antibiotics. nih.gov The fluoropyridine motif is a key component in compounds designed to inhibit a range of biological targets. mdpi.com The continued exploration of derivatives through techniques like fragment-based lead discovery could yield inhibitors for various enzymes and receptors.

In the agrochemical industry , fluorine-containing compounds represent a significant and growing portion of modern pesticides. researchgate.netagropages.com The fluorine atom often imparts increased efficacy and metabolic resistance, leading to more potent and durable herbicides, fungicides, and insecticides. nih.gov The fluorohydroxypyridine core can be used as a starting point to develop new active ingredients. By systematically modifying the scaffold and testing the resulting compounds for biological activity against various plant pathogens and pests, new agrochemicals with novel modes of action or improved environmental profiles may be discovered. nih.gov

Table 4: this compound as a Scaffold in Bioactive Compound Discovery

Field Rationale for Use Examples of Related Bioactive Scaffolds
Pharmaceuticals Pyridine is a privileged scaffold; fluorine enhances metabolic stability and binding affinity. rsc.orgnih.gov Antibacterial oxazolidinones derived from 3-fluoro-2-hydroxypyridine. nih.gov
Provides vectors for derivatization (hydroxyl group) and property modulation (fluorine). Fluorinated histone deacetylase (HDAC) inhibitors. mdpi.com
Agrochemicals Fluorine incorporation is a proven strategy for increasing potency and stability of pesticides. researchgate.netnih.gov Fluorinated sulphonamide herbicides and fungicides. nih.gov
Pyridine derivatives form the basis of many fourth-generation pesticides. agropages.com Pyridine-based fungicides like fluazinam (B131798) and picoxystrobin. agropages.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Fluoro-5-hydroxypyridine, and what critical parameters govern its purity?

  • Methodological Answer : Synthesis typically involves fluorination of a pyridine precursor, such as 5-hydroxypyridine derivatives, using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). Key parameters include reaction temperature (often 0–60°C), solvent choice (e.g., DMF or acetonitrile), and stoichiometric control to minimize side reactions . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical to achieve ≥95% purity, as reported in commercial catalogs .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) should show characteristic peaks for the hydroxyl group (δ 10–12 ppm) and aromatic protons (δ 7–8 ppm). 19^{19}F NMR can confirm fluorine substitution (δ -110 to -150 ppm depending on solvent) .
  • Mass Spectrometry : ESI-MS or GC-MS should display a molecular ion peak at m/z 131.04 (C5_5H4_4FNO) with fragmentation patterns matching pyridine derivatives .
  • FT-IR : A broad O-H stretch (~3200 cm1^{-1}) and C-F stretch (~1200 cm1^{-1}) are diagnostic .

Q. What are the stability and storage recommendations for this compound in laboratory settings?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials. Stability tests indicate degradation <5% over 12 months under these conditions . Avoid prolonged exposure to acids/bases, as the hydroxyl group may undergo nucleophilic substitution .

Advanced Research Questions

Q. How can regioselectivity be controlled during fluorination to favor the 2-position over other sites in pyridine derivatives?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction mechanisms. For this compound, the hydroxyl group at C5 acts as a meta-director, while fluorine’s electronegativity stabilizes intermediates in electrophilic substitution. Computational modeling (DFT) can predict reactive sites, and experimental optimization (e.g., using bulky bases to sterically hinder undesired positions) improves yield .

Q. What analytical strategies resolve contradictions in reactivity data for this compound under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Studies : Conduct kinetic assays (e.g., UV-Vis spectroscopy) to monitor hydrolysis rates at pH 3–10. Contradictions often arise from competing pathways (e.g., ring-opening vs. fluorohydration).
  • Isolation of Intermediates : Use LC-MS or X-ray crystallography to identify transient species. For example, acidic conditions may protonate the hydroxyl group, altering reactivity .
  • Cross-Validation : Compare results with analogous compounds (e.g., 2-Chloro-5-hydroxypyridine) to isolate fluorine-specific effects .

Q. What in vitro models are suitable for studying the biological activity of this compound, and how are false positives mitigated?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases or dehydrogenases (e.g., FHMPCDH in Mesorhizobium loti) using fluorescence-based assays. Include negative controls (fluorine-free analogs) to distinguish target-specific activity .
  • Cellular Uptake Studies : Use radiolabeled 18^{18}F derivatives to track intracellular localization via autoradiography .
  • False Positive Mitigation : Employ counter-screens (e.g., thermal shift assays) to rule out nonspecific binding .

Key Considerations for Experimental Design

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction variables (temperature, solvent, catalyst) .
  • Data Reproducibility : Validate spectral data against PubChem or EPA DSSTox entries for analogous compounds .
  • Safety Protocols : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation mitigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.